molecular formula C13H11BrFN5O4 B3221127 4-(3-bromo-4-fluorophenyl)-3-[4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one CAS No. 1204669-63-5

4-(3-bromo-4-fluorophenyl)-3-[4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one

Cat. No. B3221127
Key on ui cas rn: 1204669-63-5
M. Wt: 400.16 g/mol
InChI Key: TXOPUAIGWNLQHG-UHFFFAOYSA-N
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Patent
US08088803B2

Procedure details

A mixture of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-[(2-methoxyethyl)amino]-1,2,5-oxadiazole-3-carboximidamide (76.5 g, 0.204 mol), 1,1′-carbonyldiimidazole (49.7 g, 0.307 mol), and ethyl acetate (720 mL) was heated to 60° C. and stirred for 20 min. LCMS indicated reaction completed. The reaction was cooled to room temperature, washed with 1 N HCl (2×750 mL), dried over sodium sulfate, and concentrated to give the desired product (80.4 g, 98%) as a crude brown solid. LCMS for C13H12BrFN5O4 (M+H)+: m/z=400.0, 402.0. 1H NMR (400 MHz, DMSO-d6): δ 7.94 (t, J=8.2 Hz, 1H), 7.72 (dd, J=9.1, 2.3 Hz, 1H), 7.42 (m, 1H), 6.42 (t, J=5.7 Hz, 1H), 3.46 (t, J=5.4 Hz, 2H), 3.36 (t, J=5.8 Hz, 2H), 3.26 (s, 3H).
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([C:13]2[C:17]([NH:18][CH2:19][CH2:20][O:21][CH3:22])=[N:16][O:15][N:14]=2)=[N:11][OH:12])[CH:5]=[CH:6][C:7]=1[F:8].[C:23](N1C=CN=C1)(N1C=CN=C1)=[O:24]>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([N:9]2[C:23](=[O:24])[O:12][N:11]=[C:10]2[C:13]2[C:17]([NH:18][CH2:19][CH2:20][O:21][CH3:22])=[N:16][O:15][N:14]=2)[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
76.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)NC(=NO)C1=NON=C1NCCOC
Name
Quantity
49.7 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
720 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
washed with 1 N HCl (2×750 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C1=NON=C1NCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 80.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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